3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
CAS No.: 199327-71-4
Cat. No.: VC21266512
Molecular Formula: C15H22ClNO4
Molecular Weight: 315.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199327-71-4 |
|---|---|
| Molecular Formula | C15H22ClNO4 |
| Molecular Weight | 315.79 g/mol |
| IUPAC Name | 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H |
| Standard InChI Key | XUTICCYRTDFYLG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl |
Introduction
Chemical Identification and Properties
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is a chemical compound with the CAS number 199327-71-4. It possesses a molecular formula of C15H22ClNO4 and a molecular weight of 315.79 g/mol . The compound features a benzoic acid core with specific functional groups that define its pharmacological activity. The chemical structure includes a methoxy group at position 3 and a pyrrolidin-1-ylpropoxy substituent at position 4 of the benzoic acid backbone, with hydrochloride as the salt form.
The systematic IUPAC name for this compound is 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride, though it may also be referred to as 3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride in some literature . The precise chemical structure can be represented through various notation systems, including:
Table 1: Chemical Identifiers of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
| Property | Value |
|---|---|
| CAS Number | 199327-71-4 |
| Molecular Formula | C15H22ClNO4 |
| Molecular Weight | 315.79 g/mol |
| IUPAC Name | 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H |
| Standard InChIKey | XUTICCYRTDFYLG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl |
This compound belongs to a family of benzoic acid derivatives that have been explored for their potential pharmacological properties, particularly their interaction with histamine receptors in the central nervous system.
Mechanism of Action
The primary mechanism of action for 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride involves antagonism at histamine H3 receptors. Histamine H3 receptors are G-protein coupled receptors (specifically Gi/Go-protein-coupled) that function both as autoreceptors and heteroreceptors in the central nervous system . These receptors play a critical role in regulating the release of histamine and several other important neurotransmitters, including acetylcholine, dopamine, glutamate, noradrenaline, serotonin, and GABA .
By antagonizing H3 receptors, this compound can potentially:
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Increase the release of histamine in the central nervous system
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Enhance the release of other neurotransmitters regulated by H3 heteroreceptors
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Modulate multiple intracellular signaling pathways associated with H3 receptor activity
The antagonistic activity at H3 receptors explains the compound's potential therapeutic applications in various neurological and psychiatric conditions characterized by dysregulation of histaminergic neurotransmission.
Pharmacological Profile
The histamine H3 receptor, the primary target of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride, exhibits several distinctive characteristics that make it an intriguing pharmacological target:
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Constitutive activity: The receptor demonstrates activity even in the absence of an agonist
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Interspecies variation: Response patterns differ across animal models
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Distinct ligand binding affinities: Different interactions with various ligands
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Differential distribution: Multiple splice variants (H3A-F) with varying central nervous system distributions
These properties contribute to the complex pharmacological profile of H3 receptor antagonists like 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride. The compound's binding affinity and selectivity for the H3 receptor position it as a valuable tool for investigating histaminergic function and as a potential therapeutic agent.
Table 2: Pharmacological Properties of H3 Receptor Antagonists (Class Properties)
| Property | Characteristic |
|---|---|
| Receptor Binding | High affinity for histamine H3 receptors |
| Selectivity | Variable selectivity over other histamine receptor subtypes |
| Mechanism | Antagonism/inverse agonism at constitutively active H3 receptors |
| Downstream Effects | Increased release of histamine and other neurotransmitters |
| Tissue Distribution | Primarily central nervous system effects |
Current Research Status and Future Directions
Research on 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride and related H3 receptor antagonists is ongoing, with significant interest in their potential as therapeutic agents for various central nervous system disorders. Current evidence suggests that these compounds may offer novel approaches to treating conditions that have been challenging to address with existing medications.
The development of H3 receptor antagonists reflects a broader trend in neuropharmacology toward targeting modulatory receptors that influence multiple neurotransmitter systems, potentially offering advantages over drugs that target single neurotransmitter systems directly. This approach may provide more balanced effects with potentially fewer side effects.
Future research directions for 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride may include:
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Detailed pharmacokinetic and pharmacodynamic profiling
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Investigation of specific effects on different neuronal populations
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Evaluation in animal models of various neurological and psychiatric conditions
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Development of optimized formulations for potential clinical applications
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Exploration of combination therapies with other neuroactive compounds
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